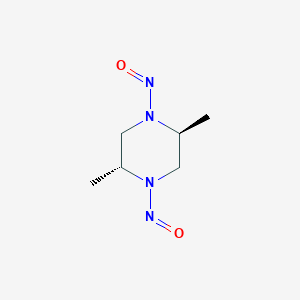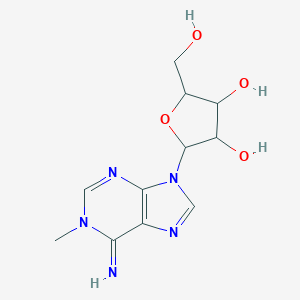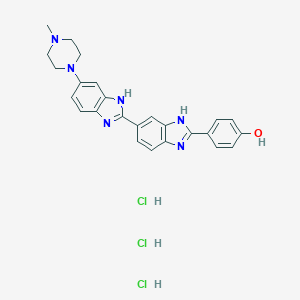
Diacetamide, 2,2'-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetamide, 2,2'-diiodo- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method that involves the reaction of 2,2'-diiodoacetamide with acetic anhydride. The resulting product has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of diacetamide, 2,2'-diiodo- is not fully understood. However, it is believed that this compound acts as a nucleophile and can participate in various reactions such as substitution and addition reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diacetamide, 2,2'-diiodo- have not been extensively studied. However, it is believed that this compound may have potential applications in the field of radiopharmaceuticals due to its ability to bind to certain receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using diacetamide, 2,2'-diiodo- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be purified using various techniques. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of diacetamide, 2,2'-diiodo-. One potential direction is the synthesis of new iodinated compounds using this compound as a starting material. Another direction is the study of the mechanism of action of this compound and its potential applications in the field of radiopharmaceuticals. Additionally, more studies are needed to determine the biochemical and physiological effects of this compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of diacetamide, 2,2'-diiodo- involves the reaction of 2,2'-diiodoacetamide with acetic anhydride. This reaction is carried out in the presence of a catalyst such as pyridine. The resulting product is a white solid that can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Diacetamide, 2,2'-diiodo- has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a reagent for the synthesis of various organic compounds. This compound has also been used as a starting material for the synthesis of other iodinated compounds that have potential applications in the field of medicinal chemistry.
Propiedades
Número CAS |
117900-35-3 |
|---|---|
Nombre del producto |
Diacetamide, 2,2'-diiodo- |
Fórmula molecular |
C4H5I2NO2 |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
2-iodo-N-(2-iodoacetyl)acetamide |
InChI |
InChI=1S/C4H5I2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9) |
Clave InChI |
RXPXVZKIHJHUMA-UHFFFAOYSA-N |
SMILES |
C(C(=O)NC(=O)CI)I |
SMILES canónico |
C(C(=O)NC(=O)CI)I |
Sinónimos |
is-IAM N,N'-bis(iodoacetamide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)


![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)







![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
